1,2,7-Thiadiazonane 1,1-dioxide
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Overview
Description
1,2,7-Thiadiazonane 1,1-dioxide is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Preparation Methods
The synthesis of 1,2,7-Thiadiazonane 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of sulfamide with a suitable dihaloalkane under basic conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings, and the use of catalysts to enhance the reaction rate.
Chemical Reactions Analysis
1,2,7-Thiadiazonane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of thiadiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,7-Thiadiazonane 1,1-dioxide has several scientific research applications:
Chemistry: It is used as
Properties
IUPAC Name |
1,2,7-thiadiazonane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S/c9-11(10)6-5-7-3-1-2-4-8-11/h7-8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKHHPBZUJJFCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNS(=O)(=O)CCNC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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